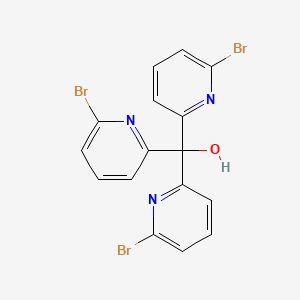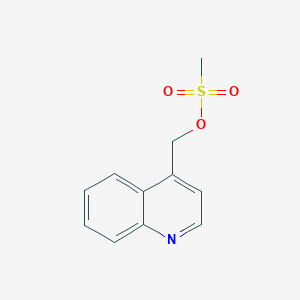
Tris(6-bromopyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(6-bromopyridin-2-yl)methanol is an organic compound with the chemical formula C16H10Br3N3O. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-bromopyridin-2-yl)methanol typically involves the reaction of 2-bromo-6-pyridinecarboxaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(6-bromopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Tris(2-formyl-6-pyridyl)methanol or Tris(2-carboxy-6-pyridyl)methanol.
Reduction: Tris(2-hydro-6-pyridyl)methanol.
Substitution: Tris(2-azido-6-pyridyl)methanol.
Wissenschaftliche Forschungsanwendungen
Tris(6-bromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used to design metal-based drugs or probes for biological imaging. Its ability to coordinate with metals makes it useful in studying metalloproteins and metalloenzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as in the field of molecular electronics.
Wirkmechanismus
The mechanism of action of Tris(6-bromopyridin-2-yl)methanol largely depends on its role as a ligand. When it coordinates with a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complex. The molecular targets and pathways involved would vary based on the specific metal and the type of complex formed.
Vergleich Mit ähnlichen Verbindungen
Tris(2-pyridyl)methanol: Similar structure but without the bromine atoms, leading to different reactivity and coordination properties.
Tris(2-chloro-6-pyridyl)methanol: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and the stability of its metal complexes.
Tris(2-iodo-6-pyridyl)methanol: Iodine atoms instead of bromine, which can lead to different substitution reactions and coordination behavior.
Uniqueness: Tris(6-bromopyridin-2-yl)methanol is unique due to the presence of bromine atoms, which can participate in various substitution reactions and influence the electronic properties of the compound. This makes it a versatile ligand for forming metal complexes with specific properties.
Eigenschaften
Molekularformel |
C16H10Br3N3O |
|---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
tris(6-bromopyridin-2-yl)methanol |
InChI |
InChI=1S/C16H10Br3N3O/c17-13-7-1-4-10(20-13)16(23,11-5-2-8-14(18)21-11)12-6-3-9-15(19)22-12/h1-9,23H |
InChI-Schlüssel |
HJQFXBWQITUNBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C(C2=NC(=CC=C2)Br)(C3=NC(=CC=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B8413244.png)

